[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid
Overview
Description
[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid: is a boronic acid derivative that has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is a white crystalline powder that is soluble in water and organic solvents. It is also known by its IUPAC name, 4-(tetrahydro-3-furanylmethoxy)phenylboronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with 3-hydroxytetrahydrofuran in the presence of a base to form the intermediate 4-(oxolan-3-ylmethoxy)phenol . This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with boronic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid can undergo oxidation reactions to form .
Reduction: It can be reduced to form .
Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or nucleophiles .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Conditions often involve halogenating agents or nucleophiles like amines or alcohols .
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology:
- Investigated for its potential as a biomolecular probe due to its ability to bind to diols in biological molecules .
Medicine:
- Explored for its potential use in drug development , particularly in the design of enzyme inhibitors .
Industry:
- Utilized in the production of advanced materials such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and hydroxyl groups . This property makes it useful in biomolecular recognition and enzyme inhibition . The compound targets specific molecular pathways by binding to active sites in enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Uniqueness:
Properties
IUPAC Name |
[4-(oxolan-3-ylmethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)10-1-3-11(4-2-10)16-8-9-5-6-15-7-9/h1-4,9,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFFVANMXQZLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2CCOC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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